![molecular formula C11H26O3Si2 B13955055 Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55124-92-0](/img/structure/B13955055.png)
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C11H24O3Si2 and a molecular weight of 260.4775 . It is also known by other names such as trimethylsilyl 3-methyl-2-[(trimethylsilyl)oxy]-2-butenoate and 2-ketovaleric acid, enol, di-TMS . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of 3-methyl-2-buten-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0°C to 5°C and stirring the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets include enzymes and receptors involved in metabolic processes, and the pathways affected are related to oxidation-reduction and substitution reactions .
Comparaison Avec Des Composés Similaires
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but differs in the position of the methyl group.
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has an additional carbon atom in the chain.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
55124-92-0 |
|---|---|
Formule moléculaire |
C11H26O3Si2 |
Poids moléculaire |
262.49 g/mol |
Nom IUPAC |
trimethylsilyl 3-methyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C11H26O3Si2/c1-9(2)10(13-15(3,4)5)11(12)14-16(6,7)8/h9-10H,1-8H3 |
Clé InChI |
QWRWSWPAGNHCNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


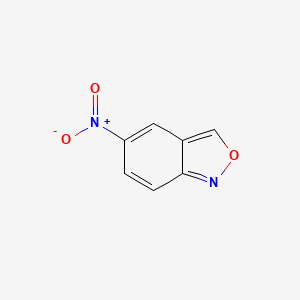
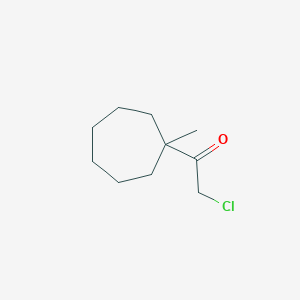
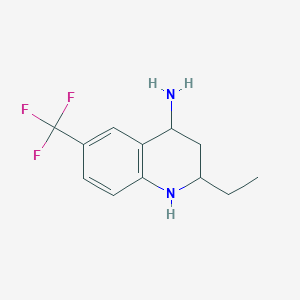
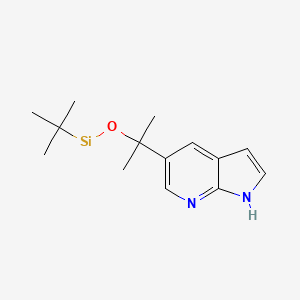


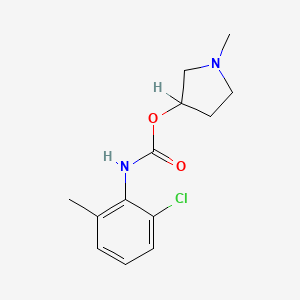
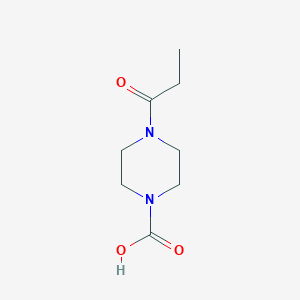
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
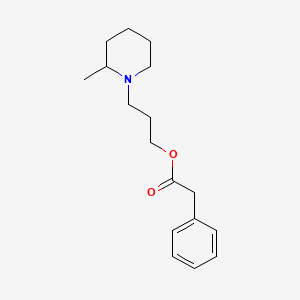
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
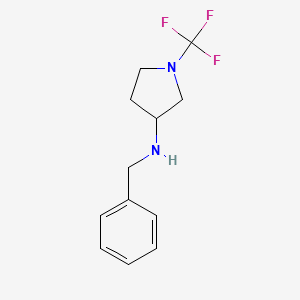
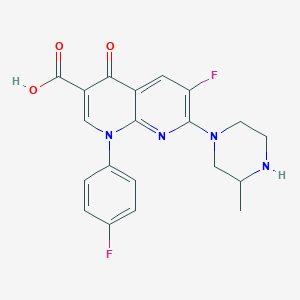
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
